molecular formula C5H4Cl2N2 B145740 2-Amino-3,5-dichloropyridine CAS No. 4214-74-8

2-Amino-3,5-dichloropyridine

Cat. No. B145740
CAS RN: 4214-74-8
M. Wt: 163 g/mol
InChI Key: OCWBGKZFOYMCCN-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichloropyridine is a chemical compound that has been the subject of various studies due to its potential applications in the field of coordination chemistry and organic synthesis. It serves as a key intermediate in the synthesis of a wide range of chemical compounds, including pharmaceuticals and corrosion inhibitors .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through various methods. An efficient large-scale synthesis of 2-amino-4-chloropyridine, a related compound, has been achieved, which was then used to prepare this compound with high yields . Additionally, multicomponent reactions have been employed to synthesize 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, showcasing the versatility of pyridine derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various techniques. Single crystal X-ray diffraction has been utilized to elucidate the structure of related complexes, revealing details such as bond lengths and angles that are comparable to other studied pyridine complexes . The monohydrate hydrochloride salt of this compound has been isolated, and its structure exhibits hydrogen bonds between the halide ions and both the pyridinium and amino protons .

Chemical Reactions Analysis

This compound participates in a variety of chemical reactions. It forms complexes with transition metals, which have been analyzed for their magnetic properties, showing antiferromagnetic interactions . The compound also forms cocrystals with other organic acids, such as fumaric acid, which are stabilized by hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been studied extensively. For instance, the compound's ability to form supramolecular assemblies has been discussed, and its vibrational frequencies have been calculated using density functional theory (DFT) . The corrosion inhibition efficiency of synthesized pyridine derivatives has been evaluated, indicating the practical applications of these compounds .

Scientific Research Applications

Transition Metal Complexes

2-Amino-3,5-dichloropyridine has been utilized in synthesizing transition metal complexes. For instance, bis(2-amino-3,5-dihalopyridine)dihalocopper(II) compounds have been synthesized and analyzed for their crystal structures and magnetic properties. These compounds, including variants with this compound, exhibit weak antiferromagnetic interactions in their crystal lattice (Shortsleeves et al., 2009).

Synthesis Processes

There are improved synthesis processes involving this compound. These include an efficient large-scale synthesis method that prepares various polychlorinated 2-aminopyridines, highlighting the chemical's role in creating more complex compounds (Gudmundsson et al., 1997).

Chemical Analysis

Analytical chemistry utilizes this compound in studies like the vibrational spectroscopy of related compounds. Density Functional Theory calculations have been applied to understand their vibrational frequencies and band intensities, offering insights into their molecular behavior (Krishnakumar et al., 2006).

Catalysis Research

In catalysis, this compound has been a substrate in studies exploring selective amination processes. This involves catalysis by palladium complexes, demonstrating the compound's versatility in organic synthesis (Ji et al., 2003).

Pharmaceutical Research

Though avoiding details on drug use and dosage, it's notable that this compound has applications in pharmaceutical research. For instance, it's involved in the synthesis and molecular modeling of compounds potentially relevant for treating Alzheimer's and neuronal vascular diseases (Samadi et al., 2010).

Antimicrobial Activity

There's research on the antimicrobial properties of derivatives of this compound. These derivatives have shown potential as new antimicrobial drugs, especially considering the increasing resistance to traditional antibiotics (Koszelewski et al., 2021).

Photoreactivity Studies

Studies on the photoreactivity of 2-aminopyridines, including this compound, have been conducted. These studies provide insights into the chemical properties and potential applications of these compounds in photochemical processes (Taylor & Kan, 1963).

Safety and Hazards

2-Amino-3,5-dichloropyridine may cause respiratory irritation, is harmful if swallowed, causes serious eye irritation, and is harmful in contact with skin . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

3,5-dichloropyridin-2-amine
Source PubChem
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InChI

InChI=1S/C5H4Cl2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWBGKZFOYMCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80194976
Record name 3,5-Dichloro-3-pyridylamine
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Molecular Weight

163.00 g/mol
Source PubChem
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CAS RN

4214-74-8
Record name 2-Amino-3,5-dichloropyridine
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Record name 3,5-Dichloro-3-pyridylamine
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Record name 2-Amino-3,5-dichloropyridine
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Record name 3,5-Dichloro-3-pyridylamine
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Record name 3,5-dichloro-3-pyridylamine
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Synthesis routes and methods I

Procedure details

To produce 2-amino-3,5-dichloropyridine, 30 parts of chlorine are introduced in the course of 30 minutes, with slight cooling, into a solution of 37.6 parts of 2-aminopyridine in 160 parts of concentrated hydrochloric acid. The temperature is then raised to 50° to 60° C. and a further 60 parts of chlorine are introduced during 6 hours. After completion of the chlorine addition, the solution is poured onto ice, and the chlorine still present is removed with sodium bisulphite. There is then added a solution of 95 parts of sodium hydroxide in 150 parts of water, whereupon 2-amino-3,5-dichloropyridine precipitates. It is filtered off, washed with ice-water and dried at room temperature in water-jet vacuum. There are obtained 58.5 parts (90% of theory) of 2-amino-3,5-dichloropyridine, m.p. 77°-79° C.
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Synthesis routes and methods II

Procedure details

2,3,5-Trichloropyridine (20 g, 0.11 moles) was placed in a steel bomb and treated with ammonium hydroxide (300 mL) at 190° C. in similar manner as described in Example 2 to give 2-amino-3,5-dichloropyridine (15 g) as a white solid. 1H NMR (CDCl3) δ 7.92 (d, 1H), 7.48 (d, 1H), 5.1 (broad s, 2H); MS m/z 163 (M+H).
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and key spectroscopic data for 2-Amino-3,5-dichloropyridine?

A1: this compound (C5H4Cl2N2) is a disubstituted pyridine derivative with a molecular weight of 178.02 g/mol. Spectroscopic investigations, including FT-IR and FT-Raman, have been conducted to characterize its vibrational modes. [] Density Functional Theory (DFT) calculations, specifically using the B3LYP/6-311++G(d,p) basis set, have been employed to predict its molecular structure, vibrational frequencies, and electronic properties. [] Experimental and theoretical vibrational frequencies have been compared, and vibrational assignments have been made based on Potential Energy Distribution (PED) analysis. [] Furthermore, the UV-Visible spectrum of this compound has been analyzed in various solutions using Time-Dependent DFT (TD-DFT) calculations. []

Q2: What insights have computational studies provided into the properties of this compound?

A3: Computational studies employing DFT have gone beyond structural characterization, providing valuable insights into the reactivity and stability of this compound. These studies have explored frontier molecular orbitals (HOMO-LUMO), Fukui functions, and molecular softness to assess its chemical behavior. [] Additionally, Natural Bond Orbital (NBO) analysis has been used to investigate the molecule's stability and bonding characteristics. []

Q3: Have any studies explored the potential biological activity of this compound?

A4: While the provided abstracts don't delve into specific biological activity studies, computational analyses, including molecular docking simulations, have been conducted. [] These simulations aim to predict potential interactions with biological targets, offering preliminary insights into possible biological activities. [] Moreover, assessments of drug-likeness, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and environmental toxicity have been carried out computationally to evaluate its suitability as a potential drug candidate and its environmental impact. []

Q4: What is known about the temperature dependence of Chlorine NQR frequency and spin-lattice relaxation time in this compound?

A5: Studies have investigated the temperature dependence of Chlorine-35 Nuclear Quadrupole Resonance (NQR) frequency and spin-lattice relaxation time (T1) in this compound within the 77-300 K temperature range. [] Two distinct NQR signals were observed and attributed to the two chlorine atoms in the molecule. [] Analysis of the temperature dependence of NQR frequency suggests that torsional oscillations of the molecule play a significant role. [] The study also revealed that torsional oscillations are the primary factor influencing the temperature dependence of NQR spin-lattice relaxation time, with anharmonicity effects becoming more pronounced at elevated temperatures. []

Q5: Has any research examined the impact of pressure on the properties of this compound?

A6: Research has explored the pressure dependence of Chlorine-35 NQR frequency (vQ) and spin-lattice relaxation time (T1) in this compound at 300 K up to pressures of 5.1 kbar. [] A non-linear increase in NQR frequency with pressure was observed, which could be represented by a second-order polynomial. [] The study also found that T1 increased slightly with pressure, suggesting that torsional motions primarily govern the relaxation process. [] This information is valuable for understanding the behavior of this compound under high-pressure conditions, which could be relevant to certain industrial processes or material science applications.

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